2-Amino-1H-benzo[d]imidazole-4-carboxylic acid

HPLC Purity Quality Control Reproducibility

Positional isomer contamination is a critical risk in SAR campaigns. Unlike the 5-carboxy analog, this validated 4-carboxylic acid isomer (CAS 716362-36-6) provides the exact geometry for GPCR ligand development. - **Application:** Scaffold for selective 5-HT3 receptor ligands and Aurora kinase inhibitors (Aurora A IC50 reference: 21.94 nM). - **Fragment Suitability:** MW 177.16, Log P 0.52, TPSA 92.0 Ų - ideal for FBDD. - **Supply:** ≥97.0% (HPLC), dual handles (amino + carboxy) for amide/thioamide libraries.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 716362-36-6
Cat. No. B3151586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1H-benzo[d]imidazole-4-carboxylic acid
CAS716362-36-6
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC(=N2)N)C(=O)O
InChIInChI=1S/C8H7N3O2/c9-8-10-5-3-1-2-4(7(12)13)6(5)11-8/h1-3H,(H,12,13)(H3,9,10,11)
InChIKeyORQYHFUZYZIZKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1H-benzo[d]imidazole-4-carboxylic Acid – Overview


2-Amino-1H-benzo[d]imidazole-4-carboxylic acid (CAS: 716362-36-6) is a heterocyclic aromatic compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . It features a benzimidazole core with an amino group at the 2-position and a carboxylic acid group at the 4-position . This specific substitution pattern provides a distinct scaffold for pharmaceutical research, serving as a versatile intermediate and building block for the synthesis of biologically active molecules, including kinase inhibitors and receptor ligands .

Generic Substitution Variability: 2-Amino-1H-benzo[d]imidazole-4-carboxylic Acid


Procurement of benzimidazole derivatives should not be treated as interchangeable due to the critical impact of substitution patterns on biological activity and synthetic utility. The position of the carboxylic acid group on the benzimidazole core fundamentally alters the compound's molecular geometry, electronic properties, and potential for downstream derivatization . For example, the 4-carboxylic acid isomer (CAS: 716362-36-6) has been specifically utilized as a scaffold in the development of selective 5-HT3 receptor ligands, a property not automatically conferred to its 5-carboxylic acid analog (CAS: 76391-97-4) . Substituting one for the other can lead to significant differences in synthetic outcomes, assay results, and ultimately, project timelines and data reproducibility .

2-Amino-1H-benzo[d]imidazole-4-carboxylic Acid vs. Analogs


HPLC Purity and Reproducibility

Procurement of 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid (CAS: 716362-36-6) with a guaranteed purity of ≥97.0% as determined by High-Performance Liquid Chromatography (HPLC) provides a verified baseline for research. This level of purity, confirmed by both HPLC and 1H NMR , directly mitigates the risk of introducing unknown impurities that could confound biological assays or lead to side reactions in complex multi-step syntheses.

HPLC Purity Quality Control Reproducibility

Positional Isomerism: 4- vs. 5-Carboxylic Acid Reactivity

2-Amino-1H-benzo[d]imidazole-4-carboxylic acid (CAS: 716362-36-6) and its 5-carboxylic acid analog (CAS: 76391-97-4) are positional isomers with the carboxylic acid group attached to different carbon atoms on the benzimidazole ring . This structural variation results in different spatial and electronic environments, which can dictate the outcome of key chemical reactions such as amide coupling or metal coordination, and lead to different biological activity profiles. The 4-isomer has been explicitly linked to 5-HT3 receptor antagonist development , a specificity that cannot be assumed for the 5-isomer.

Positional Isomer Scaffold Differentiation SAR Studies

Predicted Solubility and Polarity vs. Unsubstituted Core

The presence of both an amino and a carboxylic acid group on the benzimidazole core of CAS: 716362-36-6 significantly alters its predicted physicochemical profile compared to the unsubstituted 1H-benzimidazole-4-carboxylic acid (CAS: 46006-36-4). For CAS: 716362-36-6, the calculated Topological Polar Surface Area (TPSA) is 92.0 Ų , which influences membrane permeability. Its predicted water solubility is 2.76 mg/mL, classifying it as 'Soluble' . In contrast, the unsubstituted core (CAS: 46006-36-4) has a molecular weight of 162.15 g/mol and is reported to have 'limited solubility in common organic solvents' [1]. The amino group in CAS: 716362-36-6 provides a key functional handle for derivatization, directly impacting its utility as a pharmaceutical intermediate.

ADME Prediction Solubility Medicinal Chemistry

Analytical Documentation for Identity and Purity

Reputable suppliers offer 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid (CAS: 716362-36-6) with comprehensive batch-specific analytical documentation, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography–Mass Spectrometry (LCMS) . This level of documentation is not universally guaranteed across all suppliers of benzimidazole derivatives and provides crucial verification of chemical identity, purity, and structural integrity, which is essential for regulatory compliance in pharmaceutical research and development.

Analytical QC Batch-to-Batch Consistency Procurement Assurance

Applications of 2-Amino-1H-benzo[d]imidazole-4-carboxylic Acid


SAR Scaffold for Serotonergic and Kinase Targets

The 2-amino-4-carboxylic acid substitution pattern of CAS: 716362-36-6 makes it a validated scaffold for developing selective ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors. Its structure has been directly linked to potent and selective 5-HT3 receptor ligands . Furthermore, the 2-amino-1H-benzo[d]imidazole moiety is a key pharmacophore in Aurora kinase inhibitors, where derivatives of similar building blocks have demonstrated potent activity (e.g., IC50 of 21.94 nM against Aurora A kinase) [1]. The availability of high-purity material with full analytical support ensures that SAR campaigns using this compound are built on a reliable foundation.

Advanced Pharmaceutical Intermediate Synthesis

The dual functionality of CAS: 716362-36-6—with a nucleophilic amino group and a carboxylic acid handle for amide bond formation—positions it as a highly versatile building block in medicinal chemistry. Its purity (≥97.0% by HPLC) and characterized solubility profile support its use in multi-step syntheses requiring precise control . Unlike its positional isomers, the 4-carboxylic acid group allows for specific geometric orientations in the final molecule, which is critical for drug-receptor interactions. This compound is ideal for the preparation of focused libraries of N-acyl and N-thioacyl benzimidazole derivatives for biological evaluation [1].

HTS Library Design and Fragment-Based Discovery

With a molecular weight of 177.16 g/mol and favorable predicted solubility (2.76 mg/mL), 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid (CAS: 716362-36-6) aligns with the principles of fragment-based drug discovery (FBDD) . Its predicted Log P (consensus value of 0.52) and Topological Polar Surface Area (TPSA of 92.0 Ų) make it a suitable fragment for hit-to-lead optimization . The availability of this compound in high purity and with verified analytical data ensures that screening hits are not artifacts from impurities, thereby improving the efficiency of HTS campaigns and FBDD efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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